

Application Notes: Nigericin Sodium Salt

Solubility and Protocol for NLRP3 Inflammasome Activation

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Compound of Interest

Compound Name: *Nigericin sodium salt*

Cat. No.: *B1678870*

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Introduction

Nigericin sodium salt is a polyether antibiotic derived from *Streptomyces hygroscopicus*. It functions as a potent ionophore with high selectivity for monovalent cations, facilitating an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This disruption of ionic gradients, particularly the efflux of intracellular K⁺, makes nigericin a widely used tool in cell biology and immunology research. A primary application is the robust activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system. Understanding its solubility characteristics and the precise protocol for its use is critical for obtaining reproducible experimental results.

Data Presentation: Solubility of Nigericin Sodium Salt

The solubility of **nigericin sodium salt** can vary based on the solvent and its purity. Below is a summary of reported solubility data in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).

Solvent	Reported Solubility (mg/mL)	Molar Equivalent (at 746.94 g/mol)	Key Considerations	Citations
DMSO	50 mg/mL	~66.9 mM	Solubility is highly dependent on the purity of the DMSO. Use of fresh, anhydrous DMSO is critical as moisture absorption significantly reduces solubility.	[1][2]
<3 mg/mL	<4.0 mM	This lower value may reflect the use of non-anhydrous DMSO.	[3]	
Ethanol	5 - 25 mg/mL	~6.7 - 33.5 mM	Ethanol is a reliable solvent for preparing stock solutions. For aqueous applications, it is recommended to first dissolve nigericin in ethanol before diluting in buffer.	[3][4]
~20 mg/mL	~26.8 mM	This value is frequently cited by multiple suppliers.	[1][5]	

Experimental Protocols

Protocol 1: Preparation of Nigericin Sodium Salt Stock Solutions

Objective: To prepare concentrated stock solutions of **nigericin sodium salt** for use in cell culture experiments.

Materials:

- **Nigericin Sodium Salt** (powder)
- Anhydrous (molecular sieve-dried) DMSO
- 200 proof (100%) Ethanol
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure for 10 mM DMSO Stock:

- Aseptically weigh 5 mg of **nigericin sodium salt** powder and transfer it to a sterile vial.
- Add 669 μ L of anhydrous DMSO to the vial.[\[1\]](#)
- Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[\[3\]](#)
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C. The solution is stable for up to 2 months.[\[1\]](#)

Procedure for 20 mg/mL Ethanol Stock (approx. 26.8 mM):

- Aseptically weigh out the desired amount of **nigericin sodium salt** powder (e.g., 10 mg).

- Add the corresponding volume of 100% ethanol to achieve a final concentration of 20 mg/mL (e.g., 500 μ L for 10 mg).
- Vortex thoroughly until dissolved. If precipitation occurs upon mixing, warm the solution briefly and vortex again.
- Store the stock solution in aliquots at -20°C.

Protocol 2: In Vitro NLRP3 Inflammasome Activation in Macrophages

Objective: To induce NLRP3 inflammasome activation, leading to caspase-1 activation and IL-1 β secretion in macrophage cell lines (e.g., THP-1) or primary cells (e.g., Bone Marrow-Derived Macrophages, BMDMs). This is a two-signal protocol.

Materials:

- Differentiated THP-1 cells or BMDMs, seeded in appropriate cell culture plates.
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
- Lipopolysaccharide (LPS).
- **Nigericin Sodium Salt** stock solution (from Protocol 1).
- Phosphate-Buffered Saline (PBS).
- Reagents for downstream analysis (e.g., ELISA kit for IL-1 β , reagents for LDH assay or Western blot).

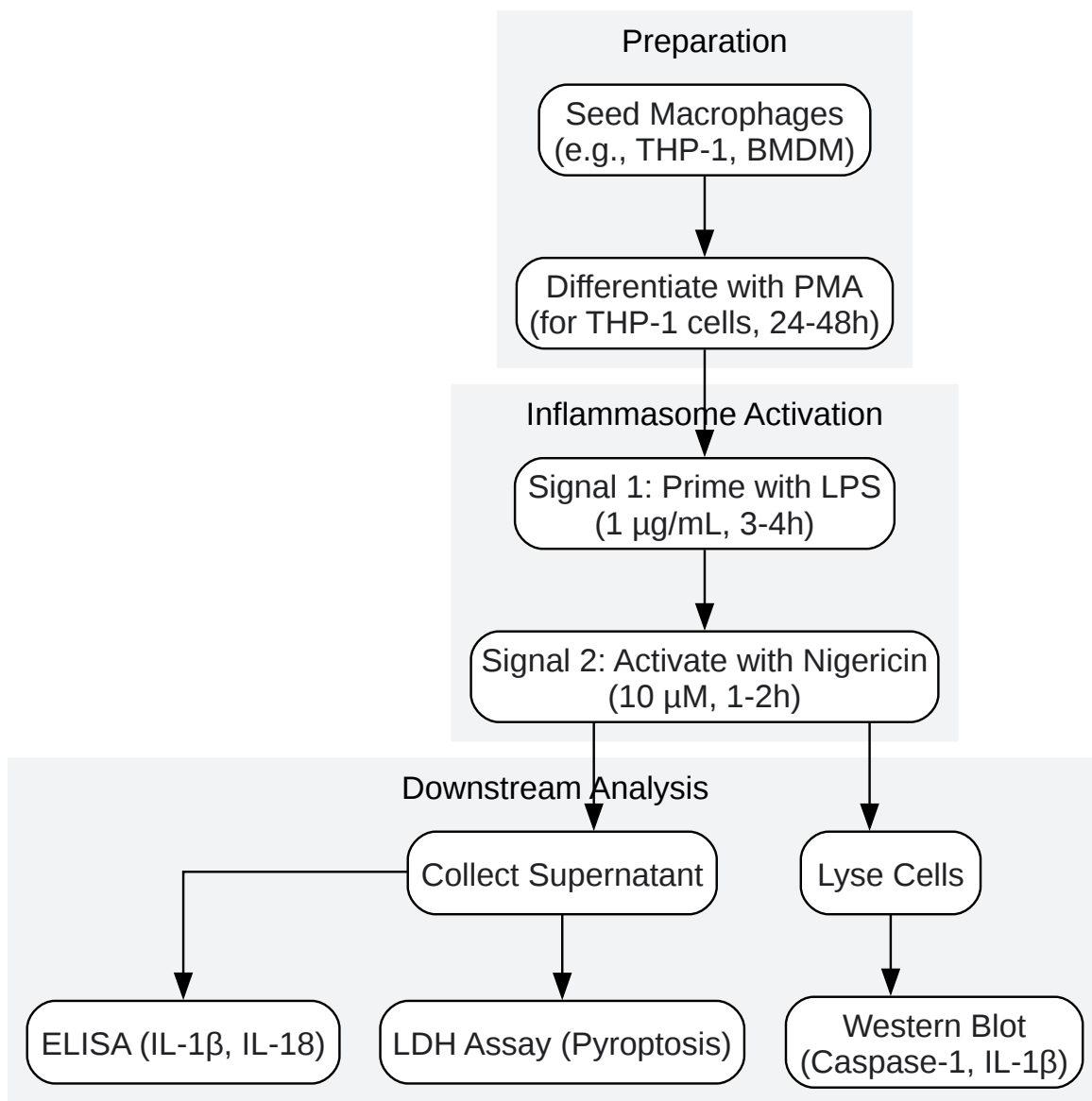
Procedure:

- **Cell Seeding:** Seed macrophage cells at an appropriate density (e.g., 0.5×10^6 cells/mL for THP-1 cells) and allow them to adhere and rest. For THP-1 monocytes, differentiate into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.^[6]
- **Priming (Signal 1):**

- Carefully remove the culture medium.
- Add fresh, serum-free or complete medium containing LPS at a final concentration of 100 ng/mL to 1 µg/mL.[6][7]
- Incubate the cells for 3-4 hours at 37°C in a 5% CO₂ incubator. This step upregulates the expression of pro-IL-1β and NLRP3.[7]
- Activation (Signal 2):
 - Following the LPS priming, add the nigericin stock solution directly to the cell culture medium to achieve the desired final working concentration (typically 5-20 µM).[6]
 - Incubate for 1-2 hours at 37°C.[6]
- Sample Collection:
 - After the incubation period, centrifuge the plates at 500 x g for 5 minutes.[6]
 - Carefully collect the cell culture supernatants for analysis of secreted IL-1β, IL-18, or LDH (for pyroptosis).
 - The remaining cell pellets can be lysed for analysis of intracellular proteins (e.g., pro-IL-1β, cleaved caspase-1) by Western blot.

Visualizations

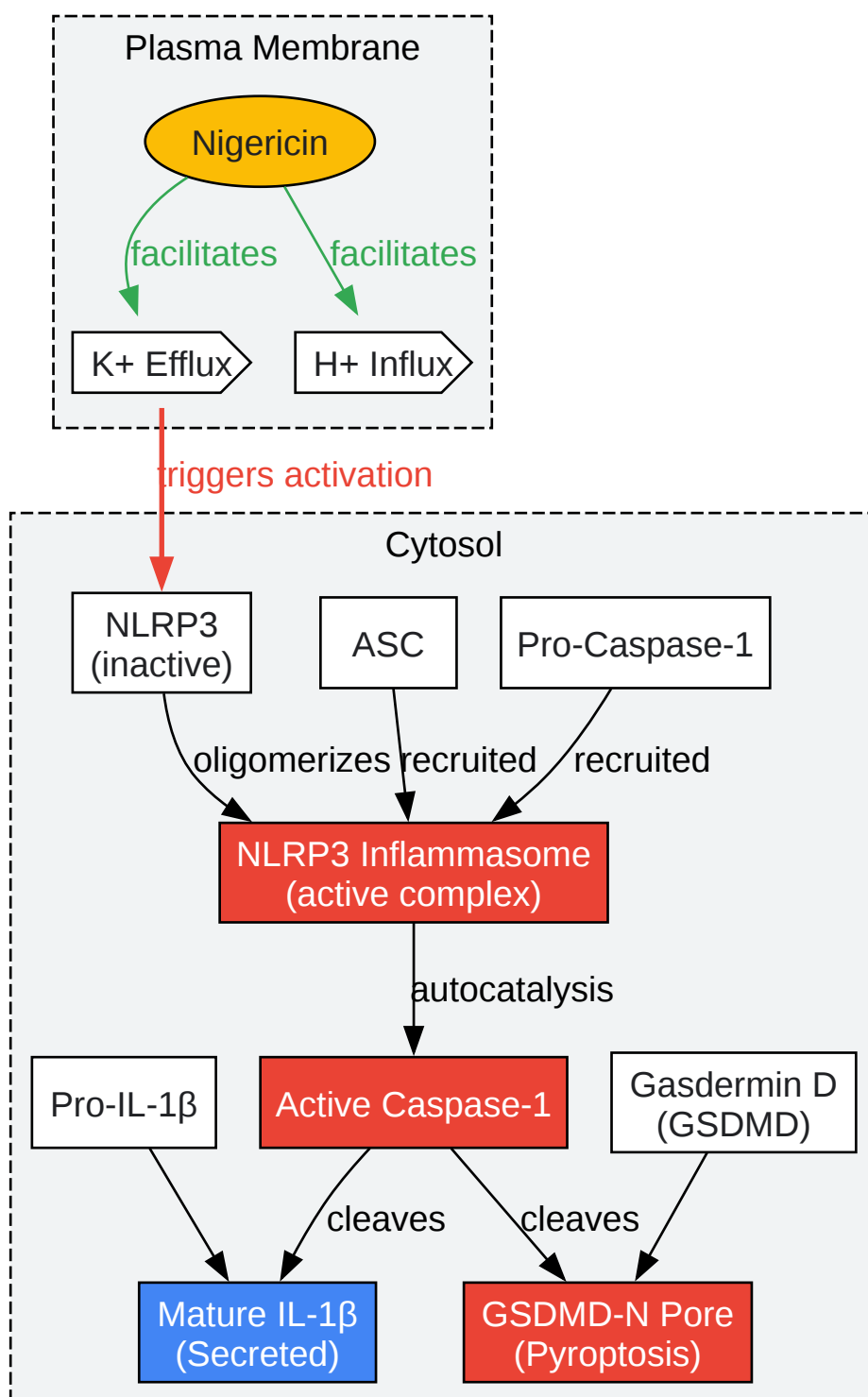
Experimental Workflow



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Caption: Workflow for NLRP3 inflammasome activation using a two-signal model.

Nigericin-Induced NLRP3 Signaling Pathway



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Caption: Nigericin induces K⁺ efflux, triggering NLRP3 inflammasome assembly and pyroptosis.

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